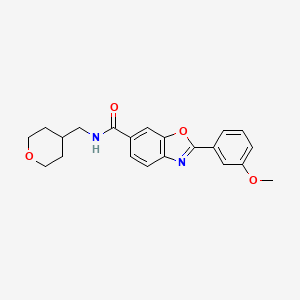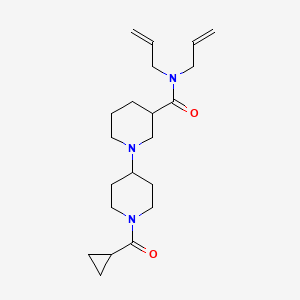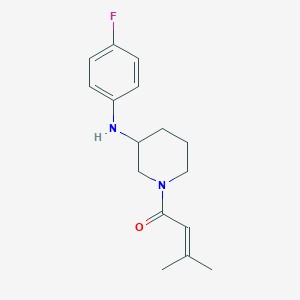![molecular formula C22H27N3O2 B6117704 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6117704.png)
4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone, also known as AN-9, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AN-9 belongs to the class of compounds known as opioid receptor agonists, which activate the opioid receptors in the brain and spinal cord to produce analgesic effects.
作用機序
4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, resulting in analgesic effects. This compound also activates the delta-opioid receptor, which has been implicated in the modulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to produce antidepressant and anxiolytic effects in animal models of depression and anxiety. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain perception. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.
実験室実験の利点と制限
One advantage of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone is its high affinity for the mu-opioid receptor, which makes it a potent analgesic agent. This compound has also been shown to have antidepressant and anxiolytic effects, which makes it a potential therapeutic agent for the treatment of mood disorders. However, this compound has limitations in terms of its potential for abuse and addiction, which may limit its clinical use.
将来の方向性
For the study of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone include further investigation of its potential therapeutic applications in the treatment of pain, depression, and anxiety. Studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential for abuse and addiction. Further research is also needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain and spinal cord. Overall, the potential therapeutic applications of this compound make it a promising compound for further study and development.
合成法
The synthesis of 4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone involves the reaction of 1-naphthylmethylamine with 4-piperidone in the presence of acetic anhydride to form the intermediate 1-(1-naphthylmethyl)-4-piperidinone. This intermediate is then reacted with N-acetylpiperidine in the presence of sodium hydride to form the final product, this compound.
科学的研究の応用
4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in the treatment of pain, depression, and anxiety. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain perception. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, suggesting its potential use in the treatment of mood disorders.
特性
IUPAC Name |
4-[(1-acetylpiperidin-4-yl)amino]-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(26)24-11-9-19(10-12-24)23-20-13-22(27)25(15-20)14-18-7-4-6-17-5-2-3-8-21(17)18/h2-8,19-20,23H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXOGEJRYIJDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
![1-(4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B6117637.png)
![3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)

![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6117666.png)



![[1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6117682.png)
![1-benzyl-4-[(4-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B6117694.png)
